5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one - 1802149-42-3

5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one

Catalog Number: EVT-1698728
CAS Number: 1802149-42-3
Molecular Formula: C11H10BrNO2
Molecular Weight: 268.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,3-Benzoxazol-2(3H)-ones are a class of heterocyclic compounds characterized by a benzene ring fused to an oxazolone ring. These compounds have attracted significant interest in scientific research due to their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. They have also been investigated for their potential use in treating various diseases, such as Alzheimer's disease and cardiac ischemia.

Synthesis Analysis
  • Palladium-catalyzed coupling reactions: Recent studies have explored the use of palladium-catalyzed reactions, like the Stille and Suzuki reactions, to introduce various substituents at the 5-position of the 1,3-benzoxazol-2(3H)-one scaffold.
Molecular Structure Analysis
  • Mannich reaction: This reaction allows for the introduction of aminomethyl groups at the 2-position of the benzoxazolone ring.
Mechanism of Action

Some studies have investigated the mechanism of action of specific 1,3-benzoxazol-2(3H)-one derivatives. For example, WS-50030 was identified as a dopamine D2 receptor partial agonist and serotonin reuptake inhibitor, demonstrating its potential for treating schizophrenia and depression.

Physical and Chemical Properties Analysis
  • Lipophilicity: The lipophilicity of these compounds can be influenced by the nature and position of substituents, impacting their ability to cross cell membranes. One study investigated the lipophilicity of various 1,3-benzoxazol-2(3H)-one derivatives using reversed-phase thin-layer chromatography.

N-substituted 1,3-benzoxazol-2(3H)-one

Compound Description: This category encompasses a series of 1,3-benzoxazol-2(3H)-one derivatives with various substituents at the nitrogen atom. These derivatives were synthesized and evaluated for their antimicrobial and cytotoxic activities.

Relevance: This compound class shares the core 1,3-benzoxazol-2(3H)-one scaffold with 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one, highlighting the importance of N-substitution in modulating biological properties.

5-chloro-1,3-benzoxazol-2(3H)-one

Compound Description: This compound is a halogenated derivative of 1,3-benzoxazol-2(3H)-one, specifically chlorinated at the 5-position. It was included in a study investigating antimicrobial and cytotoxic activities of various 1,3-benzoxazol-2(3H)-one derivatives.

Relevance: 5-chloro-1,3-benzoxazol-2(3H)-one is structurally analogous to 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one, differing only in the halogen substituent at the 5-position. This emphasizes the role of halogen substitutions in influencing the biological activities of these compounds.

6-bromo-1,3-benzoxazol-2(3H)-one

Compound Description: This compound represents another halogenated derivative of 1,3-benzoxazol-2(3H)-one, with a bromine substituent at the 6-position. Like the previous compound, it was investigated for its antimicrobial and cytotoxic activities.

Relevance: While both 6-bromo-1,3-benzoxazol-2(3H)-one and 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one carry a bromine substituent, their positions differ. This subtle change in substitution pattern likely influences the pharmacological profile of the compounds.

3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one

Compound Description: This compound features an anilinomethyl group at the nitrogen atom and a chlorine substituent at the 5-position of the benzoxazolone ring. Its crystal structure was determined, revealing important information about its molecular conformation and intermolecular interactions.

3-[4-(4-fluorophenyl)piperazin-1-ylmethyl]-5-methyl-1,3-benzoxazol-2(3H)-one

Compound Description: This compound contains a complex substituent at the nitrogen atom, consisting of a fluorophenylpiperazine unit linked through a methylene group. Its structural analysis revealed a nearly perpendicular orientation of the benzoxazolone ring system and the piperazine ring.

Relevance: This compound highlights the possibility of incorporating bulky and complex substituents at the nitrogen atom of 1,3-benzoxazol-2(3H)-one, similar to the cyclopropylmethyl group in 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one.

3-[4-(2-fluorophenyl)piperazin-1-ylmethyl]-5-methyl-1,3-benzoxazol-2(3H)-one

Compound Description: This compound is an isomer of the previous compound, with the fluorine substituent on the phenyl ring attached to a different position on the piperazine ring. Its structural characteristics closely resemble those of its isomer.

Relevance: Similar to 5-[4-(4-fluorophenyl)piperazin-1-ylmethyl]-5-methyl-1,3-benzoxazol-2(3H)-one, this compound emphasizes the potential for diverse substituents at the nitrogen atom of 1,3-benzoxazol-2(3H)-one, as seen in 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one.

3-(Piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one

Compound Description: This compound features a piperidine ring attached to the nitrogen atom through a methylene linker. Its crystal structure reveals a planar benzoxazolone ring system and intermolecular hydrogen bonding interactions.

Relevance: The presence of a cyclic substituent, piperidine, connected via a methylene linker in 3-(Piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one parallels the cyclopropylmethyl group in 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one, suggesting a potential influence of cyclic substituents on biological activity.

3-({4-[(2-Methylbenzylidene)amino]-5-sulfanylidene-1H-1,2,4-triazol-3-yl}methyl)-1,3-benzoxazol-2(3H)-one

Compound Description: This compound exhibits a complex substituent at the nitrogen atom, incorporating a triazole ring and a methylbenzylidene moiety. Its crystal structure reveals specific hydrogen bonding patterns and pi-pi interactions that contribute to its packing arrangement.

Relevance: This compound, like several others mentioned, showcases the potential for incorporating structurally complex substituents at the nitrogen atom of the 1,3-benzoxazol-2(3H)-one scaffold, analogous to the cyclopropylmethyl group in 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one.

5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid (MBR2)

Compound Description: This compound is a derivative of quinazolin-4(3H)-one and bears bromine substituents at the 5- and 6- positions. It was found to exhibit antiviral activity against Herpes simplex and vaccinia viruses.

Relevance: While not directly a 1,3-benzoxazol-2(3H)-one derivative, MBR2 is structurally related through the presence of a similar heterocyclic core. The bromine substituents and their positions on the aromatic ring further connect it to 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one.

2-(5-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-phenylacetamide

Compound Description: This compound is a precursor used in the synthesis of N-methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide (NBMP), a ligand for the Translocator Protein (TSPO).

Relevance: This compound is a direct precursor to a TSPO ligand and shares the core 1,3-benzoxazol-2(3H)-one structure with 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one. It also contains a bromine substituent at the 5-position, although it lacks the cyclopropylmethyl group.

N-methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide (NBMP)

Compound Description: This compound is a modified benzoxazolone derivative developed as a ligand for the Translocator Protein (TSPO). It exhibits good in vitro binding affinity for TSPO and is considered a potential marker for visualizing neuroinflammation.

Relevance: This compound represents a further elaboration on the 1,3-benzoxazol-2(3H)-one scaffold, incorporating a naphthalene moiety. It shares structural similarities with 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one, particularly the N-substitution pattern.

3-[( (4,7-Dimethyl-1,3-benzoxazol-2-yl) methyl]amino ]-5-ethyl-6-methylpyridin-2(1H)-one (L-697,639)

Compound Description: This compound is a pyridinone derivative and a specific inhibitor of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). It exhibits antiviral activity and prevents the spread of HIV-1 infection in cell culture.

Relevance: L-697,639 incorporates a 1,3-benzoxazol-2(3H)-one moiety within its structure, demonstrating the potential of this scaffold for developing antiviral agents. While the overall structure differs significantly from 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one, the shared benzoxazolone core highlights the versatility of this structure for diverse biological applications.

3-[[ (4,7-dichloro-1,3-benzoxazol-2-yl) methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one (L-697,661)

Compound Description: This compound is structurally similar to L-697,639, differing only in the substituents on the benzoxazolone ring (dichloro instead of dimethyl). It also exhibits inhibitory activity against HIV-1 RT and antiviral activity in cell culture.

Relevance: Similar to L-697,639, L-697,661 exemplifies the application of the 1,3-benzoxazol-2(3H)-one scaffold in antiviral drug development and showcases the influence of substituent modifications on biological activity.

Properties

CAS Number

1802149-42-3

Product Name

5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one

IUPAC Name

5-bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2-one

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

InChI

InChI=1S/C11H10BrNO2/c12-8-3-4-10-9(5-8)13(11(14)15-10)6-7-1-2-7/h3-5,7H,1-2,6H2

InChI Key

DWLMSZQRGHVOGF-UHFFFAOYSA-N

SMILES

C1CC1CN2C3=C(C=CC(=C3)Br)OC2=O

Canonical SMILES

C1CC1CN2C3=C(C=CC(=C3)Br)OC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.